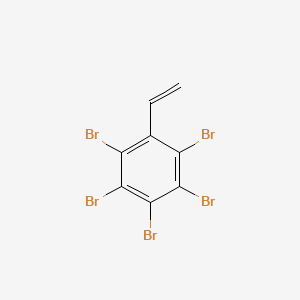
2,3,4,5,6-Pentabromostyrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,5,6-Pentabromostyrene is a useful research compound. Its molecular formula is C8H3Br5 and its molecular weight is 498.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Flame Retardant Applications
Overview
PBS is primarily utilized as a flame retardant in polymers. Its high bromine content contributes to its efficiency in inhibiting combustion processes. Research has shown that PBS can significantly enhance the fire resistance of materials such as polystyrene and other thermoplastics.
Case Studies
- Poly(pentabromostyrene) Microparticles : A study demonstrated the synthesis and characterization of poly(pentabromostyrene) microparticles. These particles exhibited a narrow size distribution and were effective in improving the flame retardancy of polystyrene-based composites. The research indicated that the incorporation of PBS led to a reduction in flammability and smoke production during combustion tests .
- Polystyrene Composites : Another investigation focused on the use of PBS in polystyrene composites. The findings revealed that adding PBS not only improved the flame retardant properties but also maintained the mechanical integrity of the material. The composites displayed a significant decrease in heat release rates, making them suitable for applications requiring enhanced fire safety .
Environmental Impact Studies
Overview
Research into the environmental impact of brominated flame retardants like PBS has become increasingly important due to concerns about their persistence and potential toxicity. Studies have been conducted to assess the leaching behavior of PBS from treated materials and its subsequent effects on ecosystems.
Key Findings
- Leaching Studies : Investigations have shown that PBS can leach from polymer matrices under certain conditions, raising concerns about environmental contamination. It has been suggested that alternative formulations or encapsulation methods may mitigate these risks while retaining flame retardant effectiveness.
- Ecotoxicological Assessments : Ecotoxicological studies have been performed to evaluate the effects of PBS on aquatic organisms. Results indicated varying degrees of toxicity, necessitating further research into safe levels for use in consumer products .
Synthesis and Characterization Techniques
Overview
The synthesis of PBS typically involves bromination reactions with styrene derivatives. Characterization techniques such as nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and thermogravimetric analysis (TGA) are employed to analyze the chemical structure and thermal stability of PBS.
Synthesis Methodologies
- Bromination Process : The bromination of styrene can be achieved through various methods, including radical initiation and electrophilic substitution. The choice of method affects the degree of bromination and ultimately the properties of the resulting compound.
- Characterization Techniques :
- NMR Spectroscopy : Used to confirm the structure and purity of synthesized PBS.
- FTIR Spectroscopy : Helps identify functional groups and confirm successful bromination.
- TGA : Assesses thermal stability and decomposition temperatures, which are critical for evaluating flame retardant efficacy.
特性
CAS番号 |
53097-59-9 |
|---|---|
分子式 |
C8H3Br5 |
分子量 |
498.63 g/mol |
IUPAC名 |
1,2,3,4,5-pentabromo-6-ethenylbenzene |
InChI |
InChI=1S/C8H3Br5/c1-2-3-4(9)6(11)8(13)7(12)5(3)10/h2H,1H2 |
InChIキー |
BMSUWQXMTMGEOM-UHFFFAOYSA-N |
SMILES |
C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
正規SMILES |
C=CC1=C(C(=C(C(=C1Br)Br)Br)Br)Br |
Key on ui other cas no. |
53097-59-9 |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















